6-Aminopyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-aminopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCLYUPGGZECHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326006 | |
| Record name | 6-aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13538-41-5 | |
| Record name | 13538-41-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Aminopyridine 2 Carboxamide and Its Derivatives
Strategies for Direct Synthesis of the Core Scaffold
Direct synthesis of the 6-aminopyridine-2-carboxamide core involves the strategic formation of the pyridine (B92270) ring with the requisite amino and carboxamide functionalities already in place or introduced in a highly efficient manner.
Cyclocondensation Approaches
Cyclocondensation reactions are powerful tools for the one-pot synthesis of highly substituted pyridine rings. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a nitrile-containing species in the presence of a base.
A notable approach involves the cyclocondensation of cyanoacetamide derivatives with various methylene (B1212753) compounds. For instance, the reaction of a cyanoacetanilide derivative with tetracyanoethylene (B109619) in a mixture of dioxane and triethylamine (B128534) can furnish a 2-pyridone derivative. researchgate.netarabjchem.org Similarly, cyclocondensation of a cyanoacetanilide with malononitrile (B47326) or acetylacetone (B45752) can lead to the formation of pyridine derivatives. researchgate.netarabjchem.org The reaction mechanism is believed to proceed through a Michael addition followed by an intramolecular cyclization and subsequent aromatization. arabjchem.org Ternary condensation reactions, involving a cyanoacetamide, an aldehyde, and an active methylene compound, also provide a versatile route to substituted 2-pyridones. researchgate.netarabjchem.org
Amination and Functional Group Interconversion Pathways
The introduction of the amino group onto a pre-existing pyridine ring or the conversion of other functional groups into an amide are key strategies in the synthesis of this compound.
Amination can be achieved through various methods, including the use of aminoazanium salts as amine precursors. researchgate.net These reagents can participate in C-N bond-forming reactions under various conditions, including photoredox catalysis. researchgate.net Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. ub.eduimperial.ac.uk For example, a carboxylic acid can be converted to a carboxamide via activation with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by reaction with an amine. nih.govacs.org Another FGI strategy involves the reduction of a nitrile group to a primary amine. imperial.ac.uk
Synthesis via Precursors and Analogues
The target compound can also be synthesized from readily available precursors and analogues through strategic functional group manipulations.
Derivations from 6-Aminopyridine-2-carboxylic Acid Analogues
A straightforward method for the synthesis of this compound is the amidation of 6-aminopyridine-2-carboxylic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine. For example, 6-(Methoxycarbonyl)pyridine-2-carboxylic acid can be treated with thionyl chloride to form the acyl chloride, which then reacts with an amine like 4-aminopyridine (B3432731) to yield the corresponding amide. tandfonline.com
Alternatively, a protected amino group can be used, which is deprotected in a later step. For instance, 6-acetamidopicolinic acid can be hydrolyzed under basic conditions to yield 6-aminopyridine-2-carboxylic acid. chemicalbook.com This acid can then be converted to the desired carboxamide.
| Starting Material | Reagents | Product | Reference |
| 6-(Methoxycarbonyl)pyridine-2-carboxylic acid | 1. Thionyl chloride, DMF 2. 4-Aminopyridine, triethylamine | N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester | tandfonline.com |
| 6-Acetamidopicolinic acid | 1. NaOH 2. HCl | 6-Aminopyridine-2-carboxylic acid | chemicalbook.com |
Formation from Pyridine-2,6-dicarboxamide Scaffolds
Symmetrically substituted pyridine-2,6-dicarboxamides can serve as precursors to mono-amino derivatives. mdpi.com The synthesis of these scaffolds often starts from 2,6-pyridinedicarbonyl dichloride, which is reacted with an appropriate amine. nih.gov For example, reaction with L-alanine methyl ester hydrochloride yields the corresponding bis-carboxamide pyridine methyl ester. nih.gov Subsequent selective hydrolysis or amination of one of the amide or ester groups could potentially lead to the desired this compound derivative. The pyridine-2,6-dicarboxamide fragment is known for its ability to accommodate various metal ions and form hydrogen-bonded cavities. researchgate.net
Reactions Involving Cyanoacetamide Derivatives
Cyanoacetamide and its derivatives are versatile building blocks in heterocyclic synthesis due to their reactive nature. tubitak.gov.tr They can act as both nucleophiles and electrophiles. tubitak.gov.tr The reaction of cyanoacetamide with various electrophiles and subsequent cyclization is a common strategy for constructing pyridine rings.
For example, the reaction of a 2-cyanoacrylamide derivative with another equivalent of cyanoacetamide can lead to the formation of a 6-aminopyridin-2-one derivative. nih.gov The reaction is believed to proceed via a Michael addition followed by an intramolecular cyclization. nih.gov Another approach involves the reaction of a cyanoacetanilide derivative with ketene (B1206846) dithioacetal in the presence of sodium ethoxide to yield a 6-amino-2-oxopyridine derivative. arabjchem.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 2-Cyanoacrylamide derivative | Cyanoacetamide | Piperidine, refluxing ethanol | 6-Aminopyridin-2-one derivative | nih.gov |
| Cyanoacetanilide derivative | bis(methylsulfanyl)-methylenemalononitrile | Sodium ethoxide, ethanol | 6-Amino-2-oxopyridine derivative | arabjchem.org |
| Cyanoacetamide | Arylidenes of ethyl cyanoacetate | Basic media | Oxopyridine carboxylate analogs | researchgate.net |
Catalytic Methodologies in this compound Synthesis
Catalytic methods are central to the efficient synthesis of complex molecules like this compound, offering high selectivity and yield under optimized conditions. Transition metal catalysis, in particular, has revolutionized the formation of C-N and C-C bonds essential for constructing the target scaffold.
Palladium-catalyzed aminocarbonylation has become a powerful tool for the synthesis of amides from aryl or heteroaryl halides. organic-chemistry.orgbohrium.com This one-step transformation introduces a carbonyl group and an amine nucleophile simultaneously, providing an atom-efficient route to carboxamides. acs.org For the synthesis of this compound derivatives, a suitable starting material would be a 6-amino-2-halopyridine.
The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide. A robust palladium-NHC (N-heterocyclic carbene) complex has shown high catalytic activity for the aminocarbonylation of various aryl iodides under atmospheric carbon monoxide pressure, tolerating a wide range of primary and secondary amines. organic-chemistry.org In the context of synthesizing derivatives of this compound, various amines could be employed to generate a library of N-substituted amides.
A recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP) has been used effectively for the aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines. mdpi.com This approach highlights the potential for developing more sustainable, heterogeneous systems for the synthesis of pyridine carboxamides. By carefully selecting reaction conditions, such as CO pressure and solvent, it is possible to achieve high selectivity for either the simple amide or the corresponding α-ketoamide. mdpi.com
Table 1: Examples of Palladium-Catalyzed Aminocarbonylation in Heterocyclic Systems
| Starting Material | Catalyst System | Amine Nucleophile | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 6-Iodoimidazo[1,2-a]pyridine | Pd on SILP | Morpholine | Carboxamide | Good to Excellent | mdpi.com |
| 8-Iodoimidazo[1,2-a]pyridine | Pd on SILP | Aliphatic Amines | α-Ketoamide | Good to Excellent | mdpi.com |
| 3-Iodochromone | Pd(OAc)₂/XantPhos | Secondary Amines | Chromone-3-carboxamide | up to 92% | nih.gov |
| Aryl Iodides | Allylic Pd-NHC complex | Primary/Secondary Amines | Aryl Amide | Not specified | organic-chemistry.org |
This table illustrates the versatility of palladium-catalyzed aminocarbonylation for synthesizing various carboxamides, a strategy applicable to this compound.
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which enhances the sustainability of the process. numberanalytics.com Various solid-supported catalysts have been developed for the synthesis of pyridine derivatives.
One notable example is the use of zinc phosphate (B84403) (Zn₃(PO₄)₂·4H₂O) as a non-toxic, green heterogeneous catalyst for the one-pot synthesis of trisubstituted pyridine derivatives with excellent yields (82–94%). rsc.org This method involves a three-component reaction of aromatic aldehydes, substituted acetophenones, and ammonium (B1175870) acetate. rsc.org Other solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), have also been explored for pyridine synthesis through reactions like alkylation and acylation. numberanalytics.com
For the synthesis of more complex pyridine derivatives, titanium dioxide nanoparticles immobilized on carbon nanotubes (TiO₂-CNTs) have served as an efficient heterogeneous catalyst for producing chromeno[b]pyridine derivatives under ultrasonic irradiation in water. rsc.org This protocol benefits from high yields, short reaction times, and the use of a reusable, non-toxic catalyst. rsc.org In Uzbekistan, catalysts based on local "Angren kaolin" with components like cadmium oxide and chromium oxide have been developed for the gas-phase synthesis of methylpyridines, demonstrating the potential for region-specific, cost-effective catalyst development. e3s-conferences.org These heterogeneous approaches could be adapted for the large-scale, environmentally friendly production of this compound precursors.
Table 2: Heterogeneous Catalysts in Pyridine Synthesis
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | Three-component synthesis | Green, non-toxic, excellent yields, recyclable | rsc.org |
| Zeolites, MOFs | Alkylation, Acylation | Recyclable, enhanced efficiency | numberanalytics.com |
| TiO₂-CNTs | Three-component synthesis | High yields, short reaction times, non-toxic, reusable | rsc.org |
Oxidative Dimerization Reactions in Related Systems
Oxidative dimerization is a reaction that can lead to the formation of novel, complex molecular architectures. While not directly reported for this compound itself, studies on related heterocyclic systems provide insight into potential reaction pathways.
For instance, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been achieved using sodium hypochlorite (B82951) (commercial bleach). acs.orgnih.gov This reaction proceeds through a complex pathway involving the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, resulting in a polyheterocyclic structure. acs.orgnih.gov The reaction is highly stereoselective and its outcome is dependent on the solvent system used. acs.orgacs.org This suggests that the amino and carboxamide groups on a pyridine ring could potentially participate in similar oxidative coupling reactions under specific conditions.
Another relevant example is the direct preparation of chiral 2,2′-bipyridine bis-N-oxides through the oxidative dimerization of chiral pyridine N-oxides. illinois.edu This method involves deprotonation with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) followed by oxidation with molecular iodine. illinois.edu This strategy could conceivably be applied to a suitably protected derivative of this compound to generate bipyridine structures, which are valuable ligands in catalysis and materials science. Furthermore, cobalt-catalyzed oxidative dimerization of 2-phenylpyridine (B120327) has been achieved with high efficiency using an oxidant like PhI(OAc)₂. chim.it
These examples demonstrate that the core structure of aminopyridine carboxamides possesses functionalities that could be susceptible to oxidative C-C or C-N bond formation, leading to dimeric products with potentially interesting properties.
Efficient and Mild Reaction Conditions in Synthesis
Modern synthetic chemistry emphasizes the use of efficient and mild reaction conditions to improve yields, reduce waste, and enhance safety. Several strategies are applicable to the synthesis of this compound and its derivatives.
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer a significant increase in efficiency. A one-pot method for converting pyridine N-oxides to 2-aminopyridines using Ts₂O-t-BuNH₂ followed by in situ deprotection has been reported as a general and efficient amination method. researchgate.net Similarly, efficient one-pot syntheses of functionalized imidazo[1,2-a]pyridines have been developed using microwave irradiation to accelerate the reaction. rsc.org
The use of microwave irradiation is a common technique to reduce reaction times and often improve yields. researchgate.net For example, the synthesis of imidazo[1,2-a]pyridines using a Groebke–Blackburn–Bienaymé multicomponent reaction was effectively carried out under microwave conditions in a sealed tube. rsc.org
Developing reaction conditions that are "mild" involves using lower temperatures, less hazardous reagents, and ambient pressure. A process for preparing 2-aminopyridine (B139424) derivatives via the reduction of a 2-hydrazinopyridine (B147025) intermediate with hydrogen in the presence of a Raney nickel catalyst proceeds under mild conditions (10 to 35 °C). google.com In palladium-catalyzed aminocarbonylation, using specific ligands or catalyst systems can allow reactions to proceed at atmospheric pressure of CO and at lower temperatures, avoiding the need for high-pressure autoclaves. organic-chemistry.org
Sophisticated Spectroscopic and Structural Characterization of 6 Aminopyridine 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectral Analysis for Proton Environments
A ¹H NMR spectrum of 6-Aminopyridine-2-carboxamide would be expected to show distinct signals corresponding to the different types of protons present in the molecule: those on the pyridine (B92270) ring, the amino group (-NH₂), and the carboxamide group (-CONH₂).
The pyridine ring protons would likely appear as a set of coupled multiplets in the aromatic region of the spectrum (typically δ 6.0-8.5 ppm). The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the amino and carboxamide substituents. The protons of the amino group and the carboxamide group would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.
It is important to note that no experimentally obtained ¹H NMR data for this compound has been found in the reviewed literature. For comparison, the related compound, 6-Aminopyridine-2-carboxylic acid, shows a triplet at δ 7.57 ppm and doublets at δ 7.14 ppm and δ 6.67 ppm for the pyridine ring protons in DMSO-d₆, along with a broad signal for the amino protons at δ 6.51 ppm. chemicalbook.com While indicative, these values would differ for the target carboxamide.
¹³C NMR Spectral Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be anticipated for each of the six carbon atoms in the pyridine ring and the carbonyl carbon of the carboxamide group.
The chemical shifts of the pyridine ring carbons would be influenced by the nitrogen heteroatom and the positions of the amino and carboxamide groups. The carbonyl carbon of the carboxamide group is expected to appear at a significantly downfield chemical shift, typically in the range of δ 160-180 ppm.
As with ¹H NMR, no specific experimental ¹³C NMR data for this compound is available in the public domain. The analysis of related pyridine derivatives suggests that the carbon atoms attached to the nitrogen and the substituents would show the most significant shifts.
Advanced NMR Techniques (e.g., 2D NMR)
Advanced NMR techniques, such as two-dimensional (2D) NMR spectroscopy, are invaluable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms in a molecule. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the complete structural elucidation of this compound.
However, in the absence of primary 1D NMR data, no analysis using advanced NMR techniques for this specific compound can be presented.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino and amide groups, typically in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would be a prominent feature, expected around 1650-1690 cm⁻¹. Other characteristic bands would include the N-H bending vibrations (Amide II band) around 1550-1620 cm⁻¹, and various C-N and C-C stretching vibrations of the pyridine ring.
No experimental FTIR spectrum for this compound has been found in the surveyed literature. For a related compound, 2-amino-5-chloropyridine (B124133), N-H stretching vibrations are observed at 3550 and 3452 cm⁻¹, and a band at 1626 cm⁻¹ is assigned to the -NH₂ scissoring mode. core.ac.uk
Raman Spectroscopy
Raman spectroscopy, being complementary to FTIR, would also provide valuable information about the vibrational modes of this compound. Aromatic ring stretching vibrations typically give rise to strong signals in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active.
Specific Raman spectral data for this compound is not available. Theoretical and experimental studies on similar molecules, such as 2-amino-5-chloropyridine and 2-amino-6-chloropyridine, have been conducted to assign their Raman active modes, but this data cannot be directly extrapolated with high precision to the title compound. core.ac.uk
Analysis of Vibrational Modes and Frequency Assignments
The vibrational modes of this compound are dominated by the contributions from the pyridine ring, the amino group (-NH2), and the carboxamide group (-CONH2). The N-H stretching vibrations of the amino and amide groups are expected to appear in the region of 3200-3500 cm⁻¹. researchgate.net Specifically, asymmetric and symmetric NH2 stretching modes are anticipated. researchgate.net The carbonyl (C=O) stretching vibration of the carboxamide is a strong, characteristic band typically found in the 1650-1700 cm⁻¹ region. chemicalbook.com
The pyridine ring itself gives rise to a series of characteristic vibrations, including C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The ring breathing mode, a symmetric stretching of the entire ring, is a characteristic feature in the Raman spectrum. researchgate.net
A detailed assignment of the principal vibrational modes, based on data from related compounds, is presented in Table 1.
Table 1: Predicted Vibrational Modes and Frequency Assignments for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Scissoring | ~1620 | |
| Wagging | 650 - 900 | |
| Carboxamide (-CONH₂) | N-H Stretching | 3200 - 3400 |
| C=O Stretching (Amide I) | 1650 - 1700 | |
| N-H Bending (Amide II) | 1550 - 1620 | |
| Pyridine Ring | C-H Stretching | 3000 - 3100 |
| C=C and C=N Stretching | 1400 - 1600 | |
| Ring Breathing | ~1000 (Raman) | |
| C-H Out-of-plane Bending | 700 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring and the carboxamide group. iucr.org The pyridine ring, an aromatic system, exhibits strong π → π* transitions. The lone pairs of electrons on the nitrogen atoms of the pyridine ring and the amino and amide groups, as well as the oxygen of the carbonyl group, can undergo n → π* transitions.
In similar pyridine carboxamide derivatives, the π → π* transitions are typically observed at lower wavelengths (higher energy), while the n → π* transitions, which are generally weaker, appear at higher wavelengths (lower energy). iucr.org For instance, in related tetraamide compounds, absorption bands around 222-226 nm and 275 nm have been assigned to π → π* and n → π* transitions, respectively. iucr.org The presence of the amino group, a strong electron-donating group, on the pyridine ring is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine-2-carboxamide.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π | Pyridine Ring, C=O | 200 - 280 |
| n → π | Pyridine N, Amine N, Carbonyl O | 270 - 350 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation pattern. For this compound (C6H7N3O), the expected monoisotopic mass is approximately 137.06 Da. nih.gov The molecular ion peak [M]⁺ would therefore be observed at m/z 137.
The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways. A common fragmentation pathway for amides is the alpha-cleavage, leading to the loss of the carboxamide group as a radical or a neutral molecule. The loss of the amino group (-NH2) or the entire carboxamide moiety (-CONH2) are also plausible fragmentation routes. The pyridine ring itself is relatively stable, and its fragmentation would likely occur after the initial loss of the substituents.
Table 3: Predicted Mass Spectrometry Data for Adducts of the Related 6-Aminopyridine-2-carboxylic acid
| Adduct | m/z |
| [M+H]⁺ | 139.05020 |
| [M+Na]⁺ | 161.03214 |
| [M-H]⁻ | 137.03564 |
| [M+H-H₂O]⁺ | 121.04018 |
| [M]⁺ | 138.04237 |
Data for 6-Aminopyridine-2-carboxylic acid, a related compound. uni.lu
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.
A definitive single crystal X-ray diffraction study for this compound has not been found in the reviewed literature. However, the crystal structure of the closely related salt, 6-amino-2-carboxypyridin-1-ium perchlorate, has been reported. researchgate.net This structure reveals a monoclinic crystal system with the space group P21/c. researchgate.net Another related structure, 6-amino-pyridinium-2-carboxylate, also crystallizes in a monoclinic system with the space group P21/n. researchgate.net
Table 4: Crystallographic Data for 6-amino-2-carboxypyridin-1-ium perchlorate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2699(5) |
| b (Å) | 12.5329(6) |
| c (Å) | 7.9536(5) |
| β (°) | 99.472(6) |
| Volume (ų) | 911.44(9) |
| Z | 4 |
Data for 6-amino-2-carboxypyridin-1-ium perchlorate, a related compound. researchgate.net
In the absence of a crystal structure for this compound, the analysis of crystal packing and intermolecular contacts relies on insights from related structures. Hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing of this compound. The amino and amide groups are excellent hydrogen bond donors, while the pyridine nitrogen and the carbonyl oxygen are effective hydrogen bond acceptors.
In the crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, extensive hydrogen bonding is observed, linking the cations and anions into a complex network. researchgate.net Similarly, in the crystal structure of N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen bonds create a two-dimensional network. iucr.orgnih.gov It is highly probable that this compound would also exhibit a rich network of hydrogen bonds, potentially forming dimers or extended chains and sheets. These interactions would involve the amino group, the amide group, and the pyridine nitrogen, leading to a stable, well-ordered crystal lattice.
The conformation of this compound in the solid state would be dictated by the interplay of intramolecular and intermolecular forces. A key conformational feature is the relative orientation of the carboxamide group with respect to the pyridine ring. Due to steric hindrance and the potential for intramolecular hydrogen bonding, a certain degree of planarity between the pyridine ring and the carboxamide group can be expected.
In the crystal structure of N′-aminopyridine-2-carboximidamide, the molecule is nearly planar, which facilitates the formation of an extended hydrogen-bonded network. nih.gov However, in other related structures, significant torsion angles between the pyridine ring and its substituents have been observed, often as a result of packing forces. nih.gov For this compound, it is likely that the conformation adopted in the crystalline state would be one that maximizes the stability of the intermolecular hydrogen bonds, even if it deviates slightly from the lowest energy conformation in the gas phase.
In-Depth Computational Analysis of this compound Remains Largely Uncharted in Scientific Literature
A thorough review of available scientific literature reveals a significant gap in the detailed computational and mechanistic analysis of the chemical compound This compound . Despite the importance of computational chemistry in understanding molecular structure and reactivity, in-depth studies focusing specifically on this molecule appear to be limited or not publicly accessible.
While basic computed properties for this compound, such as its molecular formula (C₆H₇N₃O) and molecular weight (approximately 137.14 g/mol ), are cataloged in chemical databases like PubChem, the comprehensive quantum chemical calculations and molecular dynamics simulations requested have not been found in published research. google.com
The specified areas of investigation, including Density Functional Theory (DFT) for geometry optimization, analysis of molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, vibrational frequency calculations, and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the electronic structure, reactivity, and dynamic behavior of molecules. However, the application of these sophisticated methods to this compound has not been the subject of dedicated scholarly articles found through extensive searches.
Literature on related compounds, such as 2-aminopyridine (B139424), pyridine-2,6-dicarboxamide, and various other pyridine derivatives, is more readily available. These studies often employ the aforementioned computational techniques to explore molecular properties. For instance, research on pyridine-2,6-dicarboxamide derivatives has utilized crystallographic and computational methods to understand their molecular geometry and supramolecular features. Similarly, DFT and vibrational analysis have been applied to molecules like 2,6-diaminopyridine (B39239) to investigate their spectroscopic properties and bioactivity.
However, the strict focus on this compound, as per the user's request, prevents the extrapolation of data from these related but structurally distinct molecules. The subtle yet significant differences in chemical structure—such as the presence and position of the amino group relative to the carboxamide—would lead to unique electronic and dynamic properties that cannot be accurately represented by data from analogous compounds.
Consequently, the creation of a detailed article covering the specific computational chemistry and mechanistic insights for this compound, as outlined in the requested structure, is not feasible based on the currently available and accessible scientific literature. Further original research would be required to generate the specific data needed to populate the advanced computational and mechanistic sections.
Computational Chemistry and Mechanistic Insights into 6 Aminopyridine 2 Carboxamide
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a fundamental computational technique used in drug design to predict how a small molecule (ligand), such as 6-aminopyridine-2-carboxamide, binds to a receptor's active site. nih.gov The methodology aims to forecast the preferred orientation, or pose, of the ligand when it forms a stable complex with a protein, and to estimate the strength of their interaction, often referred to as binding affinity. nih.gov This process involves a search algorithm, which generates various possible binding poses, and a scoring function, which evaluates and ranks these poses to identify the most favorable one. nih.gov
The flexibility of both the ligand and the protein is a critical factor. Docking strategies can range from treating both molecules as rigid bodies to allowing partial or full flexibility for the ligand and the protein. nih.govunipd.it The availability of a three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR, is a prerequisite for performing molecular docking. unipd.it
In studies of related 2-aminopyridine (B139424) derivatives, molecular docking has been a key tool for understanding their interaction with therapeutic targets. For instance, research on novel 2-aminopyridine derivatives as inhibitors for c-Met kinase, a receptor tyrosine kinase implicated in tumor growth, utilized molecular docking to elucidate binding modes. nih.gov These docking studies suggested that key interactions occur with specific amino acid residues, such as Tyr1230 and Arg1208, and that electrostatic and hydrogen bond interactions are crucial for the inhibitory activity. nih.gov
Furthermore, preliminary in silico experiments on the related class of 3-aminothieno[2,3-b]pyridine-2-carboxamides have identified them as promising candidates for inhibiting acetylcholinesterase and the proto-oncogene tyrosine-protein kinase (Src), indicating the utility of docking in identifying new potential therapeutic agents. acs.orgnih.gov Post-docking analysis, often performed with visualization software like Chimera or Biovia Discovery Studio, allows for a detailed examination of the various interactions, including polar, ionic, and hydrophobic forces that stabilize the ligand-receptor complex. ajol.info
Table 1: Summary of Molecular Docking Findings for Aminopyridine Derivatives This table is interactive. You can sort and filter the data.
| Target Receptor | Ligand Class | Key Interacting Residues | Primary Interaction Types | Computational Method |
|---|---|---|---|---|
| c-Met Kinase | 2-Aminopyridine derivatives | Tyr1230, Arg1208 | Electrostatic, Hydrogen Bonds | Molecular Docking, 3D-QSAR, MD Simulations |
| Acetylcholinesterase | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Not specified | Not specified | In silico experiments |
| Src Kinase | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Not specified | Not specified | In silico experiments |
| Bovine Serum Albumin (BSA) | Azo Dyes | Ser-479, Aspartic/Glutamic Acids | Hydrogen Bonds, Hydrophobic, Ionic | AutoDock Vina, PatchDock |
Mechanistic Pathway Elucidation (e.g., Reaction Mechanisms, Oxidative Processes)
The chemical behavior and reaction pathways of this compound and its analogs are of significant interest. The synthesis of such structures can involve palladium-catalyzed reactions, a common method for forming carboxamide functionalities. For example, the related imidazo[1,2-a]pyridine (B132010) carboxamides can be synthesized from iodo-imidazo[1,2-a]pyridines via aminocarbonylation, demonstrating a pathway to introduce the carboxamide group onto a pyridine-containing scaffold. nih.gov
Oxidative processes involving aminopyridine carboxamide structures have been studied, revealing complex and solvent-dependent mechanistic pathways. Research on the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related heterocyclic system, shows that treatment with sodium hypochlorite (B82951) (commercial bleach) leads to an unusual oxidative dimerization. acs.orgnih.gov This reaction is highly stereoselective, producing only one of eight possible enantiomeric pairs. nih.gov
The mechanism of such oxidations can be influenced by various factors. For ortho-amino carboxamides, hypervalent iodine oxidation is a known method to prepare corresponding 3-indazolones or their heteroanalogs. acs.org A variety of other oxidizing agents are also effective for functionalizing related heterocyclic cores, including oxone, [bis(acetoxy)iodo]benzene, m-chloroperoxybenzoic acid (MCPBA), and hydrogen peroxide in acetic acid (H₂O₂–AcOH). acs.orgnih.gov The choice of solvent can unexpectedly alter the mechanistic course of these oxidations, leading to the formation of different products. nih.gov
Table 2: Overview of Reaction Mechanisms and Processes This table is interactive. You can sort and filter the data.
| Reaction Type | Substrate Class | Reagents/Catalysts | Key Outcomes |
|---|---|---|---|
| Aminocarbonylation | Iodo-imidazo[1,2-a]pyridines | Aliphatic amines, Pd catalyst, CO | Introduction of carboxamide moiety |
| Oxidative Dimerization | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Sodium hypochlorite (bleach) | Stereoselective formation of polyheterocyclic ensembles |
| Oxidation | Ortho-aminophenyl ketones / Ortho-amino carboxamides | Oxone, [bis(acetoxy)iodo]benzene, MCPBA, H₂O₂–AcOH | Formation of benz[c]isoxazoles or 3-indazolones |
Solvation Effects and Solvent Models in Theoretical Studies
In computational chemistry, theoretical studies must account for the influence of the surrounding solvent, as it can significantly alter molecular properties and reaction outcomes. tum.de Solvation effects are typically incorporated using either explicit models, which treat individual solvent molecules, or implicit models, which represent the solvent as a continuous medium with specific properties like a dielectric constant. tum.de Due to high computational cost, implicit models are more commonly used for applications like studying chemical reactions. tum.de
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov One advanced implementation is the Integral Equation Formalism PCM (IEFPCM), which can be used with Density Functional Theory (DFT) calculations to determine solvation-corrected free energies. researchgate.net These models help predict how a solvent can stabilize different electronic states, including ground states, excited states, and transition states, thereby influencing reaction rates and spectroscopic properties. nih.govresearchgate.net This is often observed as a "positive solvation effect," where activation energies for a reaction are lower in solution compared to the gas phase. researchgate.net
The critical role of the solvent is evident in experimental work, such as the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, where the reaction yields different products depending on the solvent used. nih.gov Theoretical models like PCM can help rationalize these observations by calculating the relative stability of intermediates and transition states in different solvent environments. nih.gov Different versions of these models, such as the corrected linear response (cLR) method, are employed to accurately predict properties like electronic transition energies in solution. nih.gov
Table 3: Common Solvent Models in Theoretical Chemistry This table is interactive. You can sort and filter the data.
| Model Type | Model Name | Principle of Operation | Common Application |
|---|---|---|---|
| Implicit | Polarizable Continuum Model (PCM) | Solute is placed in a cavity within a continuous dielectric medium representing the solvent. | Calculating solvation free energies, modeling solvent effects on spectra and reactions. |
| Implicit | Integral Equation Formalism PCM (IEFPCM) | A specific formulation of PCM used to calculate solvation-corrected free energies. | Used with DFT to study reaction mechanisms in solution. |
| Implicit | Poisson-Boltzmann Model | Describes electrostatic interactions between solutes in an ionic solution (electrolyte). | Modeling systems with electrolytic ions, such as in batteries or biological systems. |
| Explicit | N/A (General Approach) | Individual solvent molecules are explicitly included in the simulation. | Detailed study of specific solute-solvent interactions (e.g., hydrogen bonding). |
Biological and Pharmacological Research on 6 Aminopyridine 2 Carboxamide Derivatives
Medicinal Chemistry Scaffolds and Drug Discovery
The 6-aminopyridine-2-carboxamide core structure serves as a versatile template for the design and synthesis of new bioactive molecules. Its chemical tractability allows for systematic modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.
Design and Synthesis of Bioactive Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available pyridine (B92270) precursors. A common strategy involves the functionalization of the pyridine ring, followed by the introduction of the carboxamide group. For instance, one approach begins with the nitration of 4-hydroxypyridine-2-carboxylic acid, followed by a reduction to introduce the amino group at the 6-position.
Researchers have designed and synthesized a variety of derivatives by modifying different parts of the this compound scaffold. These modifications include:
Substitution on the pyridine ring: Introducing various substituents on the pyridine ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.
Modification of the carboxamide group: The amide nitrogen can be substituted with a wide range of alkyl, aryl, or heterocyclic moieties to explore new interactions with biological targets. mdpi.com
Introduction of fused ring systems: The this compound core has been incorporated into more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, to generate novel chemical entities with enhanced biological profiles. mdpi.comnih.gov
For example, a series of novel hybrid sulfaguanidine (B1682504) moieties bearing a pyridine-2-one core were synthesized, and their structures were confirmed using spectral data and elemental analysis. nih.govresearchgate.net Another study reported the synthesis of 2-pyridinone derivatives through the cyclocondensation of 2-cyano-N-(2,6-dimethylphenyl)-acetamide with 1,3-dicarbonyl compounds. researchgate.net The synthesis of various carboxamides has been explored to study their fungicidal activity, revealing the importance of the aromatic ring and N-substituent at the amide moiety. researchgate.net
The design of these derivatives is often guided by computational modeling and a deep understanding of the target's active site. For instance, adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide (B1665363) were designed as potential inhibitors of prolyl-tRNA synthetase with antimycobacterial activity. mdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for the rational design of more potent and selective compounds.
Key findings from SAR studies include:
Importance of the N-substituent on the carboxamide: The nature of the substituent on the amide nitrogen has been shown to be a critical determinant of activity. For example, in a series of aminopyridinecarboxamide-based inhibitors of IKK-2, the 2-amino-5-chloropyridine-4-carboxamides were identified as the most potent inhibitors with improved cellular activity. nih.gov
Influence of substituents on the pyridine ring: The position and nature of substituents on the pyridine ring can dramatically alter the compound's potency and selectivity. For instance, the introduction of a chlorine atom at the 5-position of the pyridine ring has been shown to enhance the inhibitory activity of some derivatives. nih.gov
A study on carboxin-related carboxamides found that the fungicidal activity and spectrum were dependent on the aromatic ring and the N-substituent at the amide moiety. researchgate.net Specifically, compounds with hydrophobic branched alkyl groups at the ortho position of the N-phenyl group exhibited high and broad-spectrum fungicidal activity. researchgate.net
Antimicrobial Activity Investigations
A significant area of research on this compound derivatives has been the investigation of their antimicrobial properties. These compounds have shown promise as potential antibacterial and antifungal agents.
Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)
Derivatives of this compound have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria.
Several studies have reported the synthesis of 2-aminopyridine (B139424) derivatives and their evaluation for antibacterial activity. For example, some synthesized amino acid derivatives of 2-aminopyridine showed moderate antibacterial activity against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). derpharmachemica.com In another study, newly synthesized acetamide (B32628) derivatives of aminopyridine were assessed for their in vitro antibacterial activity against Streptococcus pyogenes (Gram-positive), Escherichia coli, and Proteus mirabilis (Gram-negative). semanticscholar.org The results indicated that compounds bearing a para-chlorophenyl moiety showed the most significant antibacterial properties. semanticscholar.org
The antibacterial activity of these compounds is often compared to standard antibiotics. For instance, the minimum inhibitory concentration (MIC) values of some derivatives were determined and compared to tetracycline. researchgate.net A study on novel amide derivatives showed their potential antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). impactfactor.org
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| N-cyclohexyl pyridine-3-carboxamide (B1143946) derivative 4 | Gram-positive strains | Inhibition Zone: 25 ± 0.35 mm | nih.gov |
| N-cyclohexyl pyridine-3-carboxamide derivative 4 | Gram-negative strains | Inhibition Zone: 27 ± 0.30 mm | nih.gov |
| Pyridine-3-carboxamide derivative 6 | Gram-positive strains | Inhibition Zone: 16 ± 0.54 to 18 ± 0.12 mm | nih.gov |
| Pyridine-3-carboxamide derivative 6 | Gram-negative strains | Inhibition Zone: 12 ± 0.61 to 15 ± 0.96 mm | nih.gov |
| Compound 7B (L-alanine derivative) | Staphylococcus aureus | Highest activity among tested compounds | derpharmachemica.com |
| Compound 7B (L-alanine derivative) | Klebsiella pneumoniae | Highest activity among tested compounds | derpharmachemica.com |
| Compound 6A (glycine derivative) | Klebsiella pneumoniae | High activity | derpharmachemica.com |
| Acetamide derivative 22 (p-chlorophenyl moiety) | E. coli & P. mirabilis | MIC: 12.5 µg/mL; Inhibition Zone: 6.0-8.4 mm | semanticscholar.org |
| Acetamide derivative 24 (p-chlorophenyl moiety) | E. coli & P. mirabilis | MIC: 12.5 µg/mL; Inhibition Zone: 6.0-8.4 mm | semanticscholar.org |
| Salt (3) of 2-amino-5-chloropyridine (B124133) | S. aureus, L. monocytogenes, E. faecalis, B. subtilis | Active | dergipark.org.tr |
| Co(II) complex (5) | S. aureus, E. coli, L. monocytogenes, E. faecalis, B. subtilis | Active | dergipark.org.tr |
| Cu(II) complex (7) | S. aureus, P. aeruginosa, L. monocytogenes | Active | dergipark.org.tr |
Antifungal Efficacy
In addition to their antibacterial properties, several this compound derivatives have exhibited significant antifungal activity.
A series of novel hybrid sulfaguanidine moieties bearing a pyridine-2-one core showed good antifungal activity against several pathogens. nih.govresearchgate.net Similarly, certain pyridine-benzothiazole hybrids and pyrimidines have been synthesized and tested for their antifungal activity against strains like Candida albicans. nih.gov
Fifteen novel pyridine carboxamide derivatives were designed and synthesized, with some showing moderate to good in vitro antifungal activity. nih.gov One compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed good in vivo antifungal activity against Botrytis cinerea. nih.gov Another study focused on novel pyrazole-4-carboxamide derivatives, where some compounds exhibited excellent and broad-spectrum antifungal activities. arabjchem.org
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity (e.g., MIC, % Inhibition) | Reference |
| Hybrid sulfaguanidine derivatives (2a, 2b, 2d, 3a, 8, 11) | Various fungal pathogens | Good antifungal activity | nih.govresearchgate.net |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | Good in vivo activity | nih.gov |
| Pyrazole carboxamide Y13 | G. zeae, B. dothidea, F. prolifeatum, F. oxysporum | Good antifungal activities (EC50: 13.1-21.4 mg/L) | arabjchem.org |
| Pyrazole carboxamide Y17 | B. dothidea | Good antifungal activity (EC50: 13.9 mg/L) | arabjchem.org |
| Salt (3) of 2-amino-5-chloropyridine | Candida albicans | Active | dergipark.org.tr |
| Fe(III) complex (4) | Candida albicans | Active | dergipark.org.tr |
| Cu(II) complex (7) | Candida albicans | Active | dergipark.org.tr |
Mechanistic Studies of Antimicrobial Action
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For this compound derivatives, several mechanisms have been proposed and investigated.
One proposed mechanism involves the disruption of the bacterial cell membrane. The cationic head groups of certain derivatives can bind to and disrupt the bacterial cell membrane through hydrophobic and electrostatic interactions, leading to the leakage of cytoplasmic contents and cell death. nih.gov
Another line of investigation has focused on the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), two key enzymes involved in bacterial DNA replication and metabolism. nih.govresearchgate.net The inhibition of these enzymes disrupts essential cellular processes, leading to bacterial death.
In the context of antifungal activity, some pyridine carboxamide derivatives are believed to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov SDH is a key enzyme in the mitochondrial respiratory chain, and its inhibition disrupts fungal respiration. Molecular docking studies have supported this hypothesis by showing that these compounds can bind to the active site of SDH. nih.gov
Anticancer and Antitumor Potential
Derivatives of this compound have emerged as a significant area of interest in oncology research. These compounds are being investigated for their potential to act as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of programmed cell death.
Kinase Inhibition Studies
The pyridine moiety is a crucial pharmacophore in the development of anticancer drugs that target various protein kinases. ijpsonline.com The 2-aminopyrimidine (B69317) fragment, structurally related to 2-aminopyridine, is present in several successful anticancer drugs that function as kinase inhibitors. researchgate.net Derivatives of pyridine carboxamide have been specifically investigated for their B-Raf inhibitory activity, a key kinase in the MAPK signaling pathway often mutated in various cancers. google.com
Research has also focused on developing dual inhibitors that can target multiple pathways. For instance, novel 2-aminopyridine-based derivatives have been designed as potent dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). acs.org One such lead compound demonstrated significant inhibitory activity against CDK2/4/6 and HDAC6. acs.org Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in various solid tumors. bohrium.com The table below summarizes the inhibitory activities of some of these derivatives.
| Compound/Derivative Class | Target Kinase(s) | Observed Effect | Reference |
| Pyridine carboxamide derivatives | B-Raf | Inhibitory activity | google.com |
| 2-Aminopyridine-based derivatives | CDK2/4/6, HDAC6 | Dual inhibitory activity | acs.org |
| Pyrazolo[3,4-b]pyridine derivatives (I-9, I-10) | TRKA, TRKAG595R | Significant inhibitory activity (IC50 values in the nanomolar range) | bohrium.com |
This table is interactive. Click on the headers to sort the data.
Cell Cycle Modulation and Apoptosis Induction
Beyond kinase inhibition, this compound derivatives and related structures have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death).
Studies on 6-aminoquinolone derivatives, which share a similar structural motif, have demonstrated their ability to inhibit the proliferation of human prostate cancer cells. nih.gov This inhibition was associated with the arrest of the cell cycle at the S/G2/M phase and an increase in the sub-G1 population, which is indicative of apoptosis. nih.gov The molecular mechanism was found to involve the activation of caspases-8 and -3 and the cleavage of poly-ADP ribose polymerase (PARP). nih.gov
Similarly, imidazo[1,2-a]pyridine (B132010) derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. researchgate.net Some of these compounds cause a G2/M phase arrest, suggesting an effect on microtubule polymerization. researchgate.net The induction of apoptosis by these derivatives is often mediated through the mitochondrial pathway, involving the increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3. researchgate.net
Furthermore, research on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives in human leukemia cells has highlighted their ability to induce apoptosis. mdpi.com Specifically, the 6-amino-SPD derivatives were found to increase the expression of caspase 3 and cytochrome c, indicating the involvement of the intrinsic mitochondrial pathway in apoptosis induction. mdpi.com Chalcone derivatives have also been shown to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells, an effect linked to the generation of reactive oxygen species (ROS) and the modulation of proteins like p21, PCNA, and PARP. mdpi.com
| Compound Class | Cancer Cell Line(s) | Effect on Cell Cycle | Apoptotic Mechanism | Reference |
| 6-Aminoquinolone derivatives | Human prostate cancer (PC3, LNCaP) | S/G2/M phase arrest | Caspase-8 and -3 activation, PARP cleavage | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Various cancer cell lines | G2/M phase arrest | Mitochondrial pathway, increased Bax and cleaved caspase-3 | researchgate.net |
| 6-Amino-SPD derivatives | Human leukemia (K562) | Not specified | Increased caspase 3 and cytochrome c expression (intrinsic mitochondrial pathway) | mdpi.com |
| Chalcone derivatives | Ovarian cancer (A2780, A2780cis) | G2/M phase arrest | ROS generation, modulation of p21, PCNA, PARP cleavage | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Neurological and Central Nervous System Applications
The aminopyridine scaffold is a cornerstone in the research and development of therapeutics for neurological disorders, primarily due to its ability to modulate the activity of ion channels that are critical for neuronal function.
Potassium Channel Modulation
Aminopyridines are well-known blockers of voltage-gated potassium (K+) channels. nih.govacs.org By inhibiting these channels, they can prolong the duration of action potentials in demyelinated nerve fibers, thereby enhancing nerve conduction. nih.gov This mechanism is central to their therapeutic potential in conditions characterized by impaired nerve signaling.
Different isomers of aminopyridine exhibit varying degrees of potency in blocking K+ channels. For instance, in smooth muscle cells from cerebral arteries, 3,4-diaminopyridine (B372788) (3,4-DAP) and 4-aminopyridine (B3432731) (4-AP) were found to be more potent inhibitors of K+ currents than 3-aminopyridine (B143674) and 2-aminopyridine. nih.gov Specifically, at a concentration of 5 mM, 2-aminopyridine inhibited K+ currents by only 8%, whereas 3,4-DAP and 4-AP produced 84% and 66% inhibition, respectively. nih.gov
The modulation of small-conductance calcium-activated potassium channels (SK channels) is another area of investigation for novel 4-amino-pyridine derivatives. google.com These channels are widely expressed in the central nervous system and play a role in regulating neuronal excitability. google.com
| Aminopyridine Derivative | Target Channel | Observed Effect | Reference |
| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels | Inhibition (66% at 5 mM) | nih.gov |
| 3,4-Diaminopyridine (3,4-DAP) | Voltage-gated K+ channels | Inhibition (84% at 5 mM) | nih.gov |
| 3-Aminopyridine | Voltage-gated K+ channels | Inhibition (36% at 5 mM) | nih.gov |
| 2-Aminopyridine | Voltage-gated K+ channels | Inhibition (8% at 5 mM) | nih.gov |
| Novel 4-amino-pyridine derivatives | Small-conductance calcium-activated K+ channels (SK channels) | Modulation | google.com |
This table is interactive. Click on the headers to sort the data.
Therapeutic Potential in Neurological Disorders (e.g., Multiple Sclerosis, Cognitive Function)
The potassium channel blocking properties of aminopyridines have led to their investigation and use in managing symptoms of multiple sclerosis (MS). wikipedia.org Fampridine, a formulation of 4-aminopyridine, is approved for improving walking in adults with MS. wikipedia.org Clinical studies have shown that aminopyridines can improve ambulation and manual muscle strength in some MS patients. nih.gov However, the effects on cognitive function are less clear. A pilot study using a randomized, double-blind, placebo-controlled design did not demonstrate significant effects of 4-AP on cognitive function in MS patients, although there was a trend for improvement in some tests. nih.gov Another review also noted a lack of improvement in neuropsychological tests in three trials assessing cognitive function with aminopyridines. nih.gov
Beyond MS, there is interest in the potential of aminopyridine derivatives for enhancing cognitive function in other contexts. The development of cholinesterase inhibitors is a key strategy for treating cognitive impairments, and due to the known cholinergic and cognitive properties of aminopyridines, new derivatives are being explored for this purpose. researchgate.net Laquinimod, a quinoline (B57606) carboxamide derivative structurally related to aminopyridines, is also under investigation for its potential in MS and other neurodegenerative disorders, possibly through modulation of the kynurenine (B1673888) pathway. dovepress.com
Enzyme Activity and Metabolic Pathway Research
The this compound scaffold and its analogs are also subjects of research into their effects on various enzymes and metabolic pathways, with implications for both cancer and infectious diseases.
A novel aminopyridine compound, 6-aminopicolamine (6AP), has been identified as a potent and selective agent against metastatic pancreatic cancer. nih.gov This compound acts as a prodrug that is converted into bioactive metabolites that inhibit Phosphogluconate Dehydrogenase (PGD), a key enzyme in a metabolic adaptation specific to distant metastases. nih.gov
In the context of infectious diseases, 2-aminopyridine derivatives are being investigated as inhibitors of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa. nih.gov This metabolic pathway is crucial for the survival of the bacterium under certain conditions. Several 2-aminopyridine analogs have been shown to inhibit both enzymes of this shunt, isocitrate lyase (ICL) and malate (B86768) synthase (MS), and prevent the growth of the bacterium on acetate. nih.gov
Furthermore, novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes have been synthesized and tested for their inhibitory effects on several metabolic enzymes. researchgate.net These complexes showed potent inhibition of carbonic anhydrase I and II, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase, with Ki values in the nanomolar range for the latter. researchgate.net
| Compound/Derivative Class | Target Enzyme/Pathway | Biological Context | Observed Effect | Reference |
| 6-Aminopicolamine (6AP) | Phosphogluconate Dehydrogenase (PGD) | Metastatic pancreatic cancer | Inhibition (acts as a prodrug) | nih.gov |
| 2-Aminopyridine derivatives | Glyoxylate shunt (ICL and MS enzymes) | Pseudomonas aeruginosa | Inhibition of both enzymes, prevention of bacterial growth on acetate | nih.gov |
| 2-Aminopyridine liganded Pd(II) NHC complexes | Carbonic anhydrase I/II, Acetylcholinesterase, Butyrylcholinesterase, α-glycosidase | Metabolic enzyme inhibition | Potent inhibition (Ki values in nanomolar range for α-glycosidase) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Biomolecular Recognition and Interaction Studies
The biological and pharmacological activities of this compound and its derivatives are fundamentally governed by their interactions with macromolecular targets, primarily proteins. Understanding the nature of these interactions at a molecular level is crucial for rational drug design and the optimization of lead compounds. This section explores the key aspects of biomolecular recognition, including the specific non-covalent forces that drive protein-ligand binding and the profound influence of stereochemistry on biological outcomes.
Protein-Ligand Interactions and Binding Affinity
The binding of a ligand, such as a this compound derivative, to a protein's binding pocket is a dynamic process driven by an array of non-covalent interactions. bioinformaticsdaily.com The affinity of a ligand for its target protein is a measure of the strength of these collective interactions. The aminopyridine moiety is a recognized pharmacophore present in numerous biologically active compounds, and its derivatives are known to engage in specific and crucial interactions with protein targets. ontosight.aicambridgemedchemconsulting.com
The primary forces governing the interaction of this compound derivatives with protein active sites include hydrogen bonds and π-stacking interactions. cambridgemedchemconsulting.com The 2-aminopyridine group is particularly adept at forming hydrogen bonds; it can act as a double hydrogen bond donor via the amino group and an acceptor via the pyridine nitrogen. cambridgemedchemconsulting.com The carboxamide group is also a potent hydrogen bond donor and acceptor. These interactions often occur with specific amino acid residues within the protein's binding site, such as glutamic acid or aspartic acid, or with the protein backbone itself. cambridgemedchemconsulting.comnih.gov
Table 1: Key Protein-Ligand Interactions for Aminopyridine-based Scaffolds
| Interaction Type | Ligand Functional Group | Potential Protein Partner (Amino Acid Residue) | Significance in Binding |
| Hydrogen Bond (Donor) | Amino Group (-NH₂) | Glutamic Acid, Aspartic Acid, Heme Propionate | Critical for anchoring the ligand in the active site. cambridgemedchemconsulting.comnih.gov |
| Hydrogen Bond (Donor/Acceptor) | Carboxamide (-CONH₂) | Backbone Amides/Carbonyls, Polar Side Chains | Contributes to binding affinity and specificity. nih.gov |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Serine, Threonine, Backbone Amides | Orients the ligand within the binding pocket. cambridgemedchemconsulting.com |
| π-Stacking / CH-π | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the ligand-protein complex. cambridgemedchemconsulting.com |
Significance of Stereochemistry and Chirality in Biological Action
Biological systems, being inherently chiral, often exhibit stereoselectivity when interacting with chiral molecules. The introduction of a chiral center into a derivative of this compound can have a dramatic impact on its pharmacological profile, influencing both its potency and its selectivity for a given biological target. ontosight.aigoogle.com The distinct three-dimensional arrangement of atoms in different stereoisomers (enantiomers or diastereomers) can lead to differential binding at the receptor or enzyme active site.
A compelling example of this principle is found in the development of inhibitors for neuronal nitric oxide synthase (nNOS). Researchers introduced chirality into the linker connecting two aminopyridine head groups. nih.gov The resulting stereoisomers displayed markedly different inhibitory activities. For instance, when a chiral aminoethyl or aminomethyl tail was introduced, the resulting isomers showed significant variations in potency and selectivity compared to an achiral reference compound. nih.gov
In one study, the (R)-isomer of a specific nNOS inhibitor, (R)-6b , was found to be more potent and selective for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms compared to its (S)-enantiomer, 6a . nih.gov X-ray crystallography of a related inhibitor, (S,S)-16b , bound to nNOS revealed that the specific stereochemistry allowed one aminopyridine group to form a hydrogen bond with Glu592, while the other interacted with a heme propionate, an interaction that requires a specific conformational change in a nearby tyrosine residue (Tyr706). nih.gov This demonstrates that only a specific spatial arrangement of the functional groups can achieve an optimal fit within the chiral environment of the protein's active site, leading to enhanced biological activity.
Table 2: Influence of Chirality on the Inhibitory Activity (Kᵢ in nM) of Aminopyridine Derivatives Against Nitric Oxide Synthase (NOS) Isoforms
| Compound | nNOS Kᵢ (nM) | eNOS Kᵢ (nM) | iNOS Kᵢ (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |
| 8 (achiral) | 120 | 12,000 | 1,100 | 100 | 9.2 |
| (S)-6a | 1,200 | 14,000 | 10,000 | 11.7 | 8.3 |
| (R)-6b | 46 | 12,000 | 2,700 | 261 | 59 |
| (R,R)-16a | 47 | 1,400 | 1,300 | 30 | 28 |
| (S,S)-16b | 37 | 1,100 | 1,600 | 30 | 43 |
| (S,R)-16c | 360 | 3,100 | 4,200 | 8.6 | 11.7 |
| Data sourced from a study on chiral nNOS inhibitors. nih.gov |
Applications in Materials Science and Industrial Chemistry
Development of Novel Functional Materials (e.g., Polymers, Coatings)
The inherent properties of the 6-aminopyridine-2-carboxamide scaffold make it a valuable component in the synthesis of novel functional materials, including polymers and protective coatings. Its precursor, 6-aminopyridine-2-carboxylic acid, is noted as an important raw material for creating new materials, such as polymers and coatings, designed to enhance durability and performance. chemimpex.comnetascientific.com The dual functional groups—amino and carboxamide—allow it to act as a monomer or a cross-linking agent in polymerization reactions, while its ability to chelate metals is explored for applications like corrosion-inhibiting coatings.
Research into related pyridine (B92270) carboxamide structures highlights their utility. For instance, derivatives of pyridine-2,6-dicarboxamide are exploited in the design of various functional materials. mdpi.com An analogue, 3-aminopyridine-2-carboxamide, is utilized in coatings that exhibit improved durability and chemical resistance. netascientific.com The development of molecularly imprinted polymers (MIPs) for the selective removal of environmental contaminants also showcases the utility of this chemical family. mdpi.com In one study, MIPs were synthesized using methacrylic acid and a modified β-cyclodextrin to create specific recognition sites for 2-aminopyridine (B139424), a related genotoxic compound. mdpi.com These magnetic polymers demonstrated high adsorption capacity and selectivity, indicating the potential for creating sophisticated functional polymer systems for environmental remediation. mdpi.com
Furthermore, computational studies on pyridine derivatives have been conducted to predict their efficacy as corrosion inhibitors in coatings. researchgate.net The ability of these molecules to adsorb onto metal surfaces and form a protective layer is a key area of research. The structural features of this compound, with its multiple nitrogen and oxygen atoms, suggest strong potential for such applications.
Table 1: Research on Aminopyridine Derivatives in Functional Polymers
| Polymer Type | Derivative Used | Application | Key Findings | Reference |
| Molecularly Imprinted Polymer (MIP) | 2-Aminopyridine (template) | Selective removal of contaminants from water | High adsorption capacity and selectivity; reusable for at least five cycles. | mdpi.com |
| Functional Coatings | 3-Aminopyridine-2-carboxamide | Enhanced durability and chemical resistance | The aminopyridine carboxamide structure contributes to improved coating properties. | netascientific.com |
| General Functional Materials | Pyridine-2,6-dicarboxamide derivatives | Building blocks for various materials | The scaffold's multiple binding sites are key for designing functional materials. | mdpi.com |
Supramolecular Assemblies and Their Structural Features
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered assemblies from smaller molecular building blocks. researchgate.net this compound and its derivatives are excellent candidates for supramolecular design due to their multiple hydrogen bond donor and acceptor sites and aromatic pyridine ring. nih.goviucr.org
Crystal structure analyses of related compounds reveal a rich variety of self-assembly motifs. The precursor, 6-aminopyridine-2-carboxylic acid, when combined with other molecules, forms predictable hydrogen-bonded structures known as synthons. nih.gov For example, the carboxylic acid group readily interacts with the pyridine nitrogen of another molecule through strong O–H···N hydrogen bonds, while the amino group can form N–H···O bonds. nih.gov These interactions lead to the formation of robust, cyclic hydrogen-bonded patterns. nih.gov
The investigation of N-(pyridine-2-carbonyl)pyridine-2-carboxamides, which share a core structural feature with this compound, further illustrates the principles of supramolecular assembly. iucr.orgnih.gov These molecules can act as building blocks for super-architectures through their specific array of hydrogen-bonding sites. iucr.org The planarity and electronic properties of the pyridine rings also facilitate π-stacking, often in a head-to-tail arrangement, which provides additional stability to the crystal packing. iucr.org
Table 2: Crystallographic Data of Related Aminopyridine Assemblies
| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |
| bis(6-aminopyridine-2-carboxylato-κ²O,N)-copper(II) | Monoclinic | P2₁/c | N,O-chelation, π–π stacking | bohrium.com |
| 6-amino-2-carboxypyridin-1-ium perchlorate | Monoclinic | P2₁/c | N–H···O, O–H···N hydrogen bonds forming dimers and 2D sheets | researchgate.netresearchgate.net |
| 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate | Monoclinic | P2₁/c | R₂²(8) hydrogen bond motifs, head-to-tail π-stacking | iucr.org |
Research in Dyes and Pigments
The fields of industrial dyes and pigments rely on organic molecules that can absorb and reflect light at specific wavelengths, a property determined by their electronic structure. researchgate.net this compound, and more specifically its precursor 6-aminopyridine-2-carboxylic acid, is recognized as a compound with potential for the synthesis of dyes and pigments. chemimpex.comnetascientific.comthermofisher.comthermofisher.com Its aromatic system and functional groups serve as a foundational scaffold that can be chemically modified to create a chromophore, the part of a molecule responsible for its color.
While specific dyes synthesized directly from this compound are not extensively documented in primary literature, its potential lies in its role as a versatile intermediate. netascientific.comthermofisher.com The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, one of the largest and most important classes of commercial colorants. Alternatively, the entire molecule can be incorporated into more complex structures to fine-tune the electronic properties and, consequently, the color and fastness of the resulting pigment.
Research on other heterocyclic compounds provides a model for how aminopyridine carboxamides could be used. For example, studies on the melanin (B1238610) precursor 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have shown that converting its carboxylic acid group into various amides leads to the formation of melanin-like pigments with improved solubility in useful solvents. mdpi.com This strategy of forming carboxamides to modify the physical properties of a pigment, such as solubility and aggregation, could be applied to pyridine-based pigments. Furthermore, it has been observed that certain metabolic derivatives of pyridine, such as 2,3,6-trihydroxypyridine, can spontaneously oxidize to form blue pigments, confirming that the pyridine nucleus can be part of a chromophoric system. semanticscholar.org
Emerging Research Directions and Future Perspectives for 6 Aminopyridine 2 Carboxamide
The 6-aminopyridine-2-carboxamide scaffold is a cornerstone in medicinal chemistry, valued for its versatile chemical properties and presence in numerous biologically active molecules. rsc.org As researchers continue to unlock its potential, several key areas are emerging that promise to shape the future of drug discovery and development centered on this privileged structure. These future directions focus on leveraging advanced technologies, innovative synthetic methodologies, and intelligent drug design to create next-generation therapeutics with enhanced efficacy and specificity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Aminopyridine-2-carboxamide, and what purification methods are recommended?
- Methodology : The synthesis of this compound derivatives typically involves coupling reactions between aminopyridine precursors and carboxamide-forming reagents. For example, a two-step procedure includes:
Amide bond formation : Reacting 6-aminopyridine-2-carboxylic acid with an activating agent (e.g., thionyl chloride) to generate the reactive acyl chloride intermediate.
Nucleophilic substitution : Coupling the intermediate with aryl amines (e.g., substituted anilines) under controlled heating (60–80°C) in anhydrous solvents like dichloromethane or THF .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used. Crystallization via slow solvent evaporation can yield high-purity products (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound derivatives?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and regioselectivity.
- X-ray Diffraction (XRD) : Resolves crystallographic details, including hydrogen bonding and π-π stacking interactions critical for stability .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric purity.
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Antimicrobial Agents : Derivatives exhibit activity against bacterial strains (e.g., E. coli, S. aureus) via metal chelation or enzyme inhibition. For example, silver complexes of aminopyridine derivatives demonstrated MIC values of 2–8 µg/mL in antimicrobial assays .
- Ligand Design : Serves as a precursor for transition-metal catalysts in C–H bond activation reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?
- Methodology :
- Triangulation : Cross-validate results using complementary techniques (e.g., XRD for solid-state conformation vs. NMR for solution-state dynamics).
- Computational Modeling : Density Functional Theory (DFT) calculations predict spectroscopic profiles and compare them with experimental data to identify discrepancies (e.g., solvent effects on NMR shifts) .
- Dynamic Experiments : Variable-temperature NMR or pH-dependent studies clarify dynamic equilibria (e.g., tautomerism).
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
- Optimization Approaches :
- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts for coupling efficiency.
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates but may require inert atmospheres to prevent oxidation.
- Reagent Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) improves conversion rates without side-product formation .
- Case Study : In the synthesis of N-(2,6-dimethylphenyl) derivatives, adjusting the molar ratio of 6-aminopyridine to aryl amine from 1:1 to 1:1.3 increased yields from 65% to 82% .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodology :
- Molecular Docking : Simulate binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock or Schrödinger.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize synthetic targets.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interaction residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
